C12E8

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELLDKEOUKVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184640 | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-98-9 | |

| Record name | C12E8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to C12E8: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monododecyl ether, commonly abbreviated as C12E8, is a nonionic surfactant of significant interest across various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, underpins its utility in a wide range of applications, most notably in the solubilization and stabilization of membrane proteins and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on experimental methodologies and data presentation for the scientific community.

Chemical Structure and Identification

This compound is structurally defined as a dodecyl ether of octaethylene glycol. The molecule consists of a 12-carbon alkyl chain (dodecyl group) linked via an ether bond to a chain of eight repeating ethylene (B1197577) oxide units, terminating in a hydroxyl group.

Systematic Name (IUPAC): 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol

CAS Number: 3055-98-9[1]

Molecular Formula: C₂₈H₅₈O₉[1]

Molecular Weight: 538.75 g/mol [1]

Synonyms: Dodecyl octaethylene glycol ether, Octaethyleneglycol Mono-n-dodecyl Ether, Laureth-8[1]

Physicochemical Properties

The efficacy of this compound in its various applications is dictated by its distinct physicochemical properties. These properties are summarized in the tables below for clarity and ease of comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~32 °C | |

| Boiling Point | 585.5 ± 45.0 °C (Predicted) | |

| Density | 0.984 - 0.992 g/mL (at 35 °C) | |

| Flash Point | 32 °C |

Table 2: Surfactant-Specific Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 7.48 x 10⁻⁵ M (0.004%) | In water at 25 °C | |

| ~0.09 mM (0.0048%) | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | ||

| 110 µM | |||

| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | ||

| Aggregation Number | 90 - 120 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl₂ | |

| 123 | In water |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (≥ 80 mg/mL) | |

| Ethanol | 30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Synthesis and Manufacturing

The industrial synthesis of this compound is achieved through the ethoxylation of dodecanol (B89629) (lauryl alcohol). This process involves the sequential addition of ethylene oxide molecules to the dodecanol starting material.

The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium hydroxide, and is carried out under elevated temperature and pressure. The degree of ethoxylation is controlled by the stoichiometry of the reactants. The resulting product is a mixture of polyethylene (B3416737) glycol ethers with varying lengths of the ethylene oxide chain. Purification, often through chromatographic techniques or distillation, is necessary to obtain this compound of high purity.

Applications in Research and Development

This compound's unique properties make it a versatile tool in various scientific applications, from fundamental protein biochemistry to applied pharmaceutical sciences.

Membrane Protein Solubilization and Stabilization

One of the primary applications of this compound is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environments.[2] Its non-ionic nature and well-defined CMC allow for the gentle disruption of cell membranes and the formation of protein-detergent mixed micelles, thereby maintaining the protein's native conformation and function.

-

Membrane Preparation: Isolate the cell membranes containing the target protein of interest using standard cell lysis and centrifugation techniques.

-

Solubilization Buffer Preparation: Prepare a solubilization buffer containing this compound at a concentration significantly above its CMC. A common starting concentration is 1-2% (w/v) this compound in a buffered solution (e.g., Tris-HCl or HEPES) at a suitable pH, and containing protease inhibitors. The optimal concentration may need to be determined empirically.

-

Solubilization: Resuspend the isolated membranes in the this compound-containing solubilization buffer. Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C) with gentle agitation.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.

-

Purification: The supernatant, containing the solubilized membrane protein in this compound micelles, can then be subjected to standard protein purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include a low concentration of this compound (typically at or slightly above the CMC) in all subsequent buffers to maintain protein solubility.

Drug Delivery Systems

The ability of this compound to form micelles in aqueous solutions makes it a valuable excipient in pharmaceutical formulations, particularly for the delivery of poorly water-soluble drugs.[2] The hydrophobic core of the this compound micelle can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility and bioavailability.

-

Drug and Surfactant Dissolution: Dissolve the hydrophobic drug and this compound in a suitable organic solvent.

-

Solvent Evaporation: Remove the organic solvent under reduced pressure to form a thin film of the drug-surfactant mixture.

-

Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) and agitate to promote the formation of drug-loaded micelles.

-

Purification: Remove any non-encapsulated drug by techniques such as dialysis or size-exclusion chromatography.

-

Characterization: Characterize the drug-loaded micelles for size, drug-loading efficiency, and in vitro release profile.

Toxicology and Safety

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1][3]

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[1]

Conclusion

This compound is a nonionic surfactant with well-characterized physicochemical properties that make it an invaluable tool for researchers, particularly in the fields of membrane biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their function, and its capacity to form stable micelles for the encapsulation of hydrophobic drugs, are key attributes that continue to drive its use in a wide array of scientific investigations. A thorough understanding of its properties and appropriate handling procedures is essential for its effective and safe application in the laboratory.

References

A Comprehensive Technical Guide to the Critical Micelle Concentration of C12E8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic surfactant Octaethylene glycol monododecyl ether (C12E8). It is designed to serve as a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile surfactant in their work. This guide covers quantitative data on its CMC under various conditions, detailed experimental protocols for its determination, and a discussion of the key factors influencing micellization.

Introduction to this compound and its Critical Micelle Concentration

Octaethylene glycol monododecyl ether (this compound) is a non-ionic surfactant widely used in biochemistry, pharmacology, and materials science for its ability to solubilize membrane proteins, create stable emulsions, and act as a delivery vehicle for hydrophobic drugs. A fundamental property governing its application is the critical micelle concentration (CMC), the concentration at which individual surfactant monomers spontaneously self-assemble into organized aggregates known as micelles.

Below the CMC, this compound exists predominantly as monomers in solution. As the concentration increases to and surpasses the CMC, any additional surfactant molecules form micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. Accurate knowledge of the CMC is therefore crucial for optimizing formulations and experimental conditions.

Quantitative Data on the CMC of this compound

The CMC of this compound is sensitive to experimental conditions. The following table summarizes reported CMC values under various temperatures and in the presence of different additives.

| CMC (mM) | Temperature (°C) | Solvent/Buffer | Method of Determination | Reference |

| 0.06 - 0.09 | 25 | Water | Not specified | |

| 0.110 | Not specified | Not specified | Not specified | [1] |

| 0.09 | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2 | Not specified | [2][3] |

| 0.0748 | Not specified | Water | Self-consistent field theory | [4] |

| 0.109 | 25 | "Low" salinity | Not specified | [5] |

Note: Variations in reported CMC values can be attributed to differences in the purity of the surfactant, the specific experimental method employed, and the precise composition of the solvent.

Factors Influencing the Critical Micelle Concentration of this compound

The self-assembly of this compound into micelles is a thermodynamically driven process governed by the hydrophobic effect. Several factors can influence the CMC by altering the thermodynamics of micellization.

-

Temperature: For many non-ionic surfactants like this compound, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. The initial decrease is attributed to the dehydration of the ethylene (B1197577) oxide head groups, which reduces their hydrophilicity and favors micellization. At higher temperatures, the disruption of the structured water around the hydrophobic tails becomes more significant, which can disfavor micellization and lead to an increase in the CMC.[6][7]

-

Addition of Electrolytes (Salts): The addition of salts to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[8] This "salting-out" effect is due to the increased ionic strength of the solution, which reduces the hydration of the hydrophilic head groups and promotes the aggregation of surfactant monomers at lower concentrations.[3][9][10][11][12]

-

pH: As a non-ionic surfactant, the CMC of this compound is largely independent of pH in the absence of pH-sensitive additives.[13] However, significant changes in pH can alter the ionic strength of the solution, which may have a minor effect on the CMC.[4] For ionic surfactants, pH plays a much more direct role by influencing the charge of the head groups.[8][13]

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property-versus-concentration plot occurs is taken as the CMC.

Surface Tensiometry

This is a classical and direct method for determining the CMC.

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension.

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in the desired solvent (e.g., high-purity water or a specific buffer). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with the pure solvent.

-

Measure the surface tension of each this compound solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

Ensure the measuring probe is thoroughly cleaned and dried between each measurement.

-

Allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.[14]

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method.

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. Upon micelle formation, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I1/I3 ratio.

Detailed Methodology:

-

Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of this compound solutions in the desired aqueous solvent.

-

Aliquot a small, precise volume of the pyrene stock solution into a series of vials and evaporate the solvent completely to leave a thin film of pyrene. This prevents interference from the organic solvent.

-

Add the this compound solutions of varying concentrations to the vials containing the pyrene film. The final pyrene concentration should be in the micromolar range.

-

Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete solubilization of the pyrene within the micelles.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 500 nm for each sample.

-

-

Data Analysis:

-

Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks for each spectrum.

-

Plot the I1/I3 ratio as a function of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[15]

-

Static Light Scattering (SLS)

This technique measures the intensity of light scattered by particles in solution.

Principle: The intensity of scattered light is proportional to the concentration and the molar mass of the scattering particles. Below the CMC, the scattering is from individual surfactant monomers. Above the CMC, the formation of much larger micelles leads to a significant increase in the scattering intensity.

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions in a filtered, dust-free solvent. It is crucial to ensure the solutions are free of extraneous particles that could interfere with the measurement.

-

Instrumentation: Use a static light scattering instrument, typically equipped with a laser light source and a detector to measure the scattering intensity at one or multiple angles.

-

Measurement:

-

Measure the scattering intensity of the pure solvent as a baseline.

-

Measure the scattering intensity for each this compound concentration.

-

-

Data Analysis: Plot the scattered light intensity (corrected for the solvent background) against the this compound concentration. The CMC is identified as the concentration at which a sharp increase in the slope of the plot is observed.[1][16]

Visualizing Key Concepts and Workflows

To further aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated.

Caption: Experimental workflow for determining the CMC of this compound.

Caption: Thermodynamic equilibrium of this compound micellization.

Conclusion

The critical micelle concentration is a paramount parameter for the effective application of this compound in various scientific and industrial fields. This guide has provided a detailed overview of the CMC of this compound, including a compilation of quantitative data, a discussion of influential factors, and comprehensive experimental protocols for its determination. By understanding and accurately measuring the CMC, researchers can harness the full potential of this versatile non-ionic surfactant in their applications, from solubilizing complex proteins to developing advanced drug delivery systems.

References

- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy: aggregation of a lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 4. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]

- 5. Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant [globaljournals.org]

- 6. scispace.com [scispace.com]

- 7. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 15. benchchem.com [benchchem.com]

- 16. Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

C12E8 Surfactant: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant that has become an indispensable tool in the fields of biochemistry, structural biology, and pharmaceutical sciences. Its utility is primarily centered on its ability to gently and effectively solubilize biological membranes to extract and stabilize membrane proteins, many of which are critical drug targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action in disrupting lipid bilayers, detailed experimental considerations, and its applications in drug development.

Physicochemical Properties of this compound

The efficacy of this compound as a detergent is a direct consequence of its molecular structure, which features a 12-carbon hydrophobic alkyl chain and a hydrophilic headgroup composed of eight ethylene (B1197577) glycol units. This amphipathic nature governs its behavior in aqueous solutions and its interaction with biological membranes. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₈H₅₈O₉ | [1][2][3][4] |

| Molecular Weight | 538.75 g/mol | [2][3][4] |

| Critical Micelle Concentration (CMC) | 0.09 - 0.11 mM | [2][5][6] |

| Aggregation Number | 123 | [2] |

| Hydrophile-Lipophile Balance (HLB) Number | 13.1 | |

| Physical Form | Solid | [2] |

| Solubility | Soluble in water |

Table 1: Key Physicochemical Properties of this compound. These properties are crucial for determining the optimal conditions for its use in experimental protocols.

Core Mechanism of Action: The Solubilization Process

The solubilization of a lipid bilayer by this compound is a stepwise process that is dependent on the detergent concentration. This is generally understood through a three-stage model.[7][8][9]

Figure 1: Three-Stage Model of Membrane Solubilization by this compound. This diagram outlines the progression of membrane disruption as the concentration of this compound increases relative to its critical micelle concentration (CMC).

Stage I: Monomer Partitioning At concentrations below its CMC, individual this compound molecules (monomers) partition into the lipid bilayer.[7] The hydrophobic tails of the detergent integrate into the hydrophobic core of the membrane, while the hydrophilic heads remain at the membrane-water interface. This insertion is a non-cooperative process and leads to the saturation of the bilayer with detergent molecules.[10]

Stage II: Mixed Micelle Formation As the concentration of this compound reaches and surpasses its CMC, the structural integrity of the lipid bilayer becomes compromised.[7] The membrane begins to break apart, forming mixed structures that include bilayer fragments and nascent mixed micelles composed of lipids, proteins, and this compound.[5][7]

Stage III: Complete Solubilization At detergent concentrations significantly above the CMC, the entire membrane is disrupted into a homogenous solution of mixed micelles.[7] In this state, integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane domains shielded from the aqueous environment by the detergent's alkyl chains.[5][11] This micellar environment mimics the native lipid bilayer, thereby helping to maintain the protein's native conformation and biological activity.[5] It is noteworthy that significant binding of this compound to membrane proteins can be observed even at concentrations below the CMC.[11]

Experimental Protocols and Workflows

The successful extraction and purification of a functional membrane protein using this compound requires careful optimization of the experimental conditions.[5][12]

General Protocol for Membrane Protein Solubilization

-

Membrane Isolation: The initial step involves the isolation of the membrane fraction containing the target protein from a cell lysate. This is typically achieved through a series of differential centrifugation steps, culminating in an ultracentrifugation step to pellet the membranes.[12][13]

-

Solubilization Buffer Preparation: A buffer is prepared containing this compound at a concentration above its CMC, generally in the range of 0.1% to 2.0% (w/v).[5] The buffer composition should be tailored to the specific protein and may include buffering agents, salts, and protease inhibitors to prevent degradation.[12]

-

Solubilization: The isolated membrane pellet is resuspended in the this compound-containing buffer. The mixture is then incubated, often with gentle agitation, for a period ranging from 30 minutes to several hours at a controlled temperature (commonly 4°C) to allow for membrane disruption and protein extraction.[5][14]

-

Clarification: Following incubation, the mixture is subjected to a high-speed centrifugation (e.g., 100,000 x g) to pellet any insoluble material, such as undisrupted membrane fragments and protein aggregates.[5][13]

-

Collection of Solubilized Protein: The resulting supernatant, which contains the solubilized membrane protein within this compound micelles, is carefully collected for subsequent purification and characterization.[5]

References

- 1. Octaethylene glycol monodecyl ether | CAS#:24233-81-6 | Chemsrc [chemsrc.com]

- 2. 八甘醇单十二烷基醚 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 6. Anatrace.com [anatrace.com]

- 7. Phospholipid vesicle solubilization and reconstitution by detergents. Symmetrical analysis of the two processes using octaethylene glycol mono-n-dodecyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]

- 10. Binding of a nonionic detergent to membranes: flip-flop rate and location on the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of interaction of polyoxyethyleneglycol detergents with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cube-biotech.com [cube-biotech.com]

- 13. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

Synthesis and Purification of Octaethylene Glycol Monododecyl Ether (C12E8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaethylene glycol monododecyl ether (C12E8) is a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications, particularly for the solubilization and stabilization of membrane proteins.[1][2][3] Its amphipathic nature, with a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining the native conformation and activity of membrane-embedded proteins. This technical guide provides an in-depth overview of the synthesis of this compound via the Williamson ether synthesis and its subsequent purification by column chromatography. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the preparation of high-purity this compound for demanding applications in drug development and membrane protein research.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, including poly(ethylene glycol) monoalkyl ethers like this compound.[4][5][6] The synthesis involves the reaction of an alkoxide with an alkyl halide. In the case of this compound, the alkoxide is generated from octaethylene glycol, which then undergoes a nucleophilic substitution reaction with dodecyl bromide.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials:

-

Octaethylene glycol (OEG)

-

Sodium hydroxide (B78521) (NaOH)

-

Dodecyl bromide

-

Toluene (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve octaethylene glycol (1.0 molar equivalent) in anhydrous toluene.

-

Add finely ground sodium hydroxide (1.05 molar equivalents) to the solution.

-

Heat the mixture to reflux (approximately 110°C) for 2-3 hours with vigorous stirring to ensure the formation of the sodium alkoxide. The reaction can be monitored by the evolution of water, which can be removed by azeotropic distillation using a Dean-Stark trap.

-

-

Williamson Ether Synthesis:

-

Cool the reaction mixture to approximately 60°C.

-

Slowly add dodecyl bromide (1.0 molar equivalent) to the flask.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to quench any unreacted sodium hydroxide and to dissolve the sodium bromide byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound by Column Chromatography

The crude this compound product typically contains unreacted starting materials and byproducts. Column chromatography is an effective method for purifying the desired product to a high degree.[7][8]

Experimental Protocol

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture).

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with a solvent system of increasing polarity (gradient elution). A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Gradually increase the proportion of ethyl acetate to increase the polarity of the eluent.

-

Collect fractions of the eluate in test tubes.

-

-

Fraction Analysis:

-

Monitor the composition of the collected fractions using TLC.

-

Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate 1:1 v/v).

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₅₈O₉ | [9] |

| Molecular Weight | 538.75 g/mol | [9] |

| Appearance | White to off-white solid | |

| Typical Purity (Commercial) | ≥95% to ≥98% | [3][10] |

| Critical Micelle Concentration (CMC) | 0.06-0.1 mM | |

| Aggregation Number | ~120-140 | [10] |

| HLB Number | 13.1 | [10] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): [9]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 - 3.55 | m | ~32H | -O-CH₂-CH₂-O- |

| ~3.45 | t | 2H | -CH₂-O-(CH₂)₁₁- |

| ~1.55 | p | 2H | -O-CH₂-CH₂-(CH₂)₉-CH₃ |

| ~1.25 | s | 18H | -(CH₂)₉- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [9]

| Chemical Shift (ppm) | Assignment |

| ~71.5 | -O-CH₂-CH₂-O- (internal) |

| ~70.8 | -O-CH₂-CH₂-OH |

| ~70.5 | -CH₂-O-(CH₂)₁₁- |

| ~61.7 | -CH₂-OH |

| ~31.9 | -CH₂-CH₂-CH₃ |

| ~29.6 | -(CH₂)ₙ- (bulk methylene) |

| ~26.1 | -O-CH₂-CH₂-(CH₂)₉-CH₃ |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy):

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch (hydroxyl group) |

| ~2920, 2850 | C-H stretch (alkyl chain) |

| ~1100 (strong) | C-O-C stretch (ether linkages) |

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Electrospray ionization (ESI) is a suitable technique for this analysis.[11]

| m/z | Assignment |

| 539.4 | [M+H]⁺ |

| 561.4 | [M+Na]⁺ |

| 577.3 | [M+K]⁺ |

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is not related to signaling pathways but rather to its physical interaction with cell membranes to solubilize proteins. The logical relationship in its application is a sequential process of membrane disruption and protein extraction.

Caption: Logical flow of membrane protein solubilization.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. By following the detailed protocols for the Williamson ether synthesis and subsequent column chromatography, researchers can produce high-purity this compound suitable for sensitive applications in drug development and membrane protein studies. The provided quantitative and spectroscopic data serve as a benchmark for the characterization and quality control of the synthesized product, ensuring its performance and reliability in experimental settings.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Khan Academy [khanacademy.org]

- 7. orgsyn.org [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C28H58O9 | CID 123921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [sigmaaldrich.com]

- 11. Comparison of mass spectrometric techniques for generating molecular weight information on a class of ethoxylated oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phase Diagram and Solution Behavior of Octaethylene Glycol Monododecyl Ether (C12E8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic surfactant of significant interest across various scientific and industrial domains, particularly in biochemistry, pharmacology, and materials science. Its amphiphilic nature, arising from a dodecyl hydrophobic tail and a hydrophilic octaethylene glycol headgroup, dictates a rich phase behavior in aqueous solutions, forming a variety of self-assembled structures. This technical guide provides a comprehensive overview of the phase diagram and solution behavior of this compound, with a focus on its applications in membrane protein research and as a vehicle for drug delivery. This document details the physicochemical properties of this compound, its lyotropic liquid crystalline phases, and the experimental methodologies used for their characterization. Furthermore, it outlines an experimental workflow for the extraction of membrane proteins and a protocol for in vitro drug release studies, supported by visual diagrams to facilitate understanding.

Physicochemical Properties of this compound

This compound is a well-characterized non-ionic surfactant valued for its mild, non-denaturing properties, making it particularly suitable for the solubilization and stabilization of delicate biological macromolecules like membrane proteins.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C28H58O9 | [1] |

| Molecular Weight | 538.75 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 7.48 x 10⁻⁵ M to 110 µM | [1][3] |

| Aggregation Number | ~123 | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | [1] |

| Cloud Point Temperature | Dependent on concentration and additives | [4] |

The this compound-Water Phase Diagram

The phase behavior of this compound in water is a function of both temperature and surfactant concentration, leading to the formation of various lyotropic liquid crystalline phases.[5][6][7] These phases are ordered structures arising from the self-assembly of this compound molecules in the aqueous solvent. A schematic representation of a typical non-ionic surfactant phase diagram is presented below.

At low concentrations, this compound exists as monomers in solution. As the concentration increases beyond the critical micelle concentration (CMC), the molecules aggregate to form micelles.[3] Further increases in concentration, or changes in temperature, can lead to transitions between different, more ordered liquid crystalline phases.

The primary lyotropic liquid crystal phases observed in the this compound/water system include:

-

L1 (Micellar Phase): An isotropic solution containing spherical or ellipsoidal micelles.[5]

-

H1 (Hexagonal Phase): Cylindrical micelles packed in a hexagonal array.[5]

-

V1 (Bicontinuous Cubic Phase): A complex, optically isotropic phase with a bicontinuous structure.[5]

-

Lα (Lamellar Phase): Bilayers of surfactant molecules separated by layers of water.[5]

The specific concentrations and temperatures at which these phase transitions occur are determined experimentally.[5]

Experimental Protocols for Characterization

The determination of the this compound phase diagram and the characterization of its solution behavior rely on a suite of biophysical techniques. Detailed methodologies for key experiments are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes in the this compound-water system.

Methodology:

-

Sample Preparation: A series of this compound-water mixtures with varying weight fractions of this compound are prepared gravimetrically in hermetically sealed DSC pans to prevent water evaporation.

-

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: Samples are typically cooled to a low temperature (e.g., -10°C) and then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected phase transitions.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature, and the integrated peak area yields the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of the self-assembled aggregates of this compound in solution.

Methodology:

-

Sample Preparation: this compound solutions of various concentrations are loaded into thin-walled quartz capillaries. The temperature of the sample holder is precisely controlled.

-

Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron radiation) and a 2D detector is used.

-

Data Collection: The scattering pattern of the sample is recorded over a range of scattering angles (q). The scattering from the solvent (water) is also measured for background subtraction.

-

Data Analysis: The 1D scattering profile (intensity vs. q) is obtained by radially averaging the 2D detector image. The positions and relative spacing of the Bragg peaks in the scattering profile are used to identify the type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic). The lattice parameters of the phases can be calculated from the peak positions.

Applications in Drug Development and Research

Membrane Protein Extraction and Solubilization

This compound is widely used for the extraction and solubilization of membrane proteins from their native lipid environment, a crucial first step for their structural and functional characterization.[8][9] The mild, non-denaturing nature of this compound helps to preserve the protein's native conformation and activity.

Below is a diagram illustrating a typical experimental workflow for the extraction and purification of a G-protein coupled receptor (GPCR) using this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A polymeric micellar drug delivery system developed through a Design of Experiment approach improves pancreatic tumor accumulation of calcipotriol and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. sketchviz.com [sketchviz.com]

- 6. mdpi.com [mdpi.com]

- 7. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. biorxiv.org [biorxiv.org]

Thermodynamic Properties of Octaethylene Glycol Monododecyl Ether (C12E8) Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of micelles formed by the non-ionic surfactant, Octaethylene Glycol Monododecyl Ether (C12E8). A thorough understanding of these properties is critical for applications ranging from fundamental research in colloid and interface science to the formulation of drug delivery systems. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the underlying principles and workflows.

Introduction to this compound Micellization

Octaethylene Glycol Monododecyl Ether (this compound) is a non-ionic surfactant widely used for solubilizing membrane proteins and in various industrial and pharmaceutical applications. Like other amphiphilic molecules, this compound monomers in an aqueous solution spontaneously self-assemble into organized structures known as micelles when their concentration exceeds a certain threshold. This process, known as micellization, is a thermodynamically driven phenomenon governed by the hydrophobic effect. The hydrophobic alkyl chains (C12) of the surfactant monomers are sequestered from water to form a core, while the hydrophilic ethylene (B1197577) glycol heads (E8) form a solvated outer corona, minimizing the overall free energy of the system.

The thermodynamics of micellization is described by several key parameters: the Critical Micelle Concentration (CMC), and the standard changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).

Thermodynamic and Physical Parameters

The formation and stability of this compound micelles are characterized by specific quantitative parameters. These values are crucial for predicting and controlling the behavior of the surfactant in various applications.

Critical Micelle Concentration (CMC) and Aggregation Number (N)

The CMC is the concentration of surfactant at which micelles begin to form. It is a fundamental property indicating the stability of the micellar system. The aggregation number (N) refers to the average number of surfactant monomers that constitute a single micelle.

| Parameter | Value | Conditions / Notes | Source |

| Critical Micelle Concentration (CMC) | 0.109 mM | - | |

| 110 µM (0.110 mM) | Useful for solubilization of membrane-bound proteins. | ||

| ~0.09 mM | In 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2. | ||

| 7.48 x 10⁻⁵ M (0.0748 mM) | Determined via self-consistent field theory. | ||

| Aggregation Number (N) | 123 | - | |

| 90 - 120 | In 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2. |

Standard Gibbs Free Energy, Enthalpy, and Entropy of Micellization

The spontaneity and driving forces of micellization are quantified by the standard changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).

-

Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micellization is a spontaneous process. It is calculated from the CMC using the following equation for non-ionic surfactants: ΔG°m = RT ln(X_cmc) where R is the gas constant, T is the absolute temperature, and X_cmc is the CMC expressed as a mole fraction.

-

Enthalpy (ΔH°m): This represents the heat change associated with micelle formation. For many non-ionic surfactants, this process is endothermic (positive ΔH°m), driven by a favorable entropy change. It can be determined directly by Isothermal Titration Calorimetry (ITC).

-

Entropy (ΔS°m): The entropy change is the primary driving force for the micellization of many non-ionic surfactants. The large positive entropy change originates from the release of structured water molecules from around the hydrophobic surfactant tails, a phenomenon known as the hydrophobic effect.[1] It can be calculated using the Gibbs-Helmholtz equation: ΔS°m = (ΔH°m - ΔG°m) / T

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of this compound micelles relies on several key experimental techniques. Detailed methodologies for these techniques are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment. It allows for the determination of both the CMC and the enthalpy of micellization (ΔH°m).

Methodology:

-

Sample Preparation: Prepare a high-concentration stock solution of this compound in the desired buffer (e.g., 10-20 mM, well above the expected CMC). The same buffer is used as the titrand in the sample cell. All solutions should be thoroughly degassed prior to use to prevent bubble formation.

-

Instrument Setup: Set up the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C). The reference cell is filled with the same buffer.

-

Titration: The this compound stock solution is loaded into the injection syringe. The experiment consists of a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the buffer-filled sample cell with constant stirring.

-

Data Acquisition: The instrument records the heat flow (in µcal/sec) required to maintain a zero temperature difference between the sample and reference cells after each injection.

-

Data Analysis: The raw data appears as a series of peaks, each corresponding to an injection. Integrating these peaks yields the heat change per injection (kcal/mol). Plotting this value against the total surfactant concentration in the cell generates a titration curve (enthalpogram).

-

The inflection point of the sigmoid curve corresponds to the CMC .

-

The magnitude of the heat change during the transition from monomers to micelles corresponds to the enthalpy of micellization (ΔH°m) .

-

Surface Tensiometry

This classical method determines the CMC by measuring the surface tension of surfactant solutions at varying concentrations. The surface tension of the solvent decreases as the concentration of the surface-active this compound monomers increases, eventually reaching a plateau once micelles are formed.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration significantly above the CMC. A series of dilutions are then prepared from this stock solution.

-

Instrument Setup: Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a known standard, typically pure water.

-

Measurement: Measure the surface tension of each prepared this compound solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions. The concentration at the intersection of these two lines is the CMC .

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are dependent on the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions from the polar aqueous environment into the nonpolar micellar core, causing a detectable change in its fluorescence spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).

-

Prepare a series of this compound solutions in the desired aqueous buffer.

-

Add a small, consistent aliquot of the pyrene stock solution to each this compound dilution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM). The volume of organic solvent should be minimal (<0.1% of total volume).

-

-

Instrument Setup: Set the fluorescence spectrometer with an excitation wavelength appropriate for pyrene (typically 334-335 nm).

-

Measurement: Record the emission spectrum for each sample, typically scanning from 350 nm to 450 nm.

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks, located at approximately 372 nm and 383 nm, respectively.

-

Plot the ratio of these intensities (I₁/I₃) against the this compound concentration.

-

The plot will typically show a sigmoidal decrease. The concentration corresponding to the inflection point, or the intersection of the two linear portions of the curve, is taken as the CMC .

-

Conclusion

The thermodynamic properties of this compound micelles are fundamental to their function in scientific and industrial contexts. The Critical Micelle Concentration (CMC) marks the onset of self-assembly, a process predominantly driven by a large positive entropy change due to the hydrophobic effect. This guide has summarized the key physical and thermodynamic parameters of this compound micelles and provided detailed, actionable protocols for their experimental determination using Isothermal Titration Calorimetry, Surface Tensiometry, and Fluorescence Spectroscopy. By employing these methods, researchers and drug development professionals can accurately characterize this compound micellar systems to optimize formulations and advance their understanding of self-assembling systems.

References

An In-depth Technical Guide to the Aggregation Number and Micelle Size Determination of C12E8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for determining the aggregation number and micelle size of the non-ionic surfactant, Octaethylene glycol monododecyl ether (C12E8). Understanding these parameters is critical for applications in drug delivery, membrane protein solubilization, and formulation science, where the precise control of micellar properties is paramount.

Introduction to this compound Micellization

This compound is a non-ionic surfactant widely utilized for its ability to form stable micelles in aqueous solutions. These micelles, aggregates of surfactant monomers, form above a specific concentration known as the Critical Micelle Concentration (CMC). The aggregation number (Nagg), the number of monomers per micelle, and the overall micelle size are crucial parameters that dictate the solubilization capacity and interaction with other molecules. The formation and properties of these micelles are influenced by factors such as temperature and surfactant concentration.[1][2]

The process of micellization is a dynamic equilibrium between monomers and micelles. Below the CMC, this compound exists predominantly as individual molecules. As the concentration increases to and beyond the CMC, the monomers self-assemble into micelles to minimize the unfavorable contact between their hydrophobic alkyl chains and water.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound micelles, providing a comparative overview of its properties under different conditions.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Temperature (°C) | CMC (mM) | Method |

| 25 | 0.109 | Not Specified |

| 25 | ~0.075 | Self-Consistent Field Theory |

| ~50 | Minimum CMC | Light Scattering |

Table 2: Aggregation Number (Nagg) of this compound Micelles

| Temperature (°C) | Concentration | Nagg | Method |

| Not Specified | Not Specified | 115 | Analytical Ultracentrifugation[3] |

| 25 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |

| 40 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |

| 55 | 70 mM | Varies with co-surfactant | Time-Resolved Fluorescence Quenching[4] |

| 15-50 | Near CMC | Increases with temperature and concentration | Static Light Scattering[1][5] |

Table 3: Hydrodynamic Radius (Rh) of this compound Micelles

| Temperature (°C) | Concentration | Rh (nm) | Method |

| 15-50 | Near CMC | Increases with temperature and concentration | Dynamic Light Scattering[1][5] |

Experimental Protocols for Micelle Characterization

This section details the methodologies for the key experiments used to determine the aggregation number and size of this compound micelles.

Static Light Scattering (SLS)

Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight (Mw) of micelles, from which the aggregation number can be calculated. The intensity of scattered light is proportional to the molecular weight and concentration of the particles in solution.

Experimental Workflow:

References

- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility of C12E8: An In-depth Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the solubility of the non-ionic surfactant, Octaethylene glycol monododecyl ether (C12E8). This guide provides an in-depth analysis of this compound's behavior in commonly used biological buffer systems, including TRIS, HEPES, and citrate (B86180) buffers. The document offers a thorough examination of the factors influencing its solubility, critical micelle concentration (CMC), and cloud point, supported by detailed experimental protocols and data presented for easy comparison.

This compound is a crucial detergent in membrane protein extraction and solubilization, making a clear understanding of its properties in various biochemical environments paramount for successful experimental design and drug formulation.[1] This guide addresses the existing gap in readily available, comparative data for this compound in these specific buffer systems.

Understanding this compound and Its Aggregation Behavior

Octaethylene glycol monododecyl ether (this compound) is a non-ionic surfactant composed of a hydrophobic dodecyl chain and a hydrophilic octaethylene glycol headgroup. In aqueous solutions, this compound monomers self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This aggregation is a key characteristic, influencing its solubilization capacity. The CMC of this compound in pure water at 25°C is approximately 0.08 mM.[2]

The solubility of this compound, like other polyoxyethylene-based non-ionic surfactants, is also characterized by a cloud point. This is the temperature at which the solution becomes cloudy due to phase separation, a phenomenon influenced by factors such as surfactant concentration, pH, and the presence of salts or other additives.[3][4]

Influence of Buffer Systems on this compound Solubility

The choice of buffer system can significantly impact the solubility and aggregation behavior of this compound. The pH, ionic strength, and specific ion effects of the buffer components can alter the CMC and cloud point.

-

TRIS (tris(hydroxymethyl)aminomethane) Buffer: TRIS is a common biological buffer with a pKa of around 8.1 at 25°C, making it effective in the pH range of 7.0 to 9.0.[5] A significant characteristic of TRIS buffer is the temperature dependence of its pH, which decreases as the temperature increases.[6] This change in pH can, in turn, affect the solubility of this compound.

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: HEPES is a zwitterionic buffer with a pKa of approximately 7.5 at 25°C, providing good buffering capacity in the physiological pH range of 6.8 to 8.2.[7] Compared to TRIS, the pH of HEPES buffer is less sensitive to temperature changes.

-

Citrate Buffer: Citrate buffers are prepared from citric acid and its conjugate base, sodium citrate. They offer a buffering range from pH 3.0 to 6.2.[8] The pH of citrate buffers shows a very weak dependence on temperature.[9]

Quantitative Data on this compound Properties in Different Buffers

| Parameter | Condition | Value | Reference |

| Solubility | |||

| In Water | Room Temperature | >25% (w/v) | [10] |

| Critical Micelle Concentration (CMC) | |||

| In Water | 25°C | 0.08 mM | [2] |

| In Water | 25°C | 0.11 mM |

Note: Specific quantitative data for the solubility, CMC, and cloud point of this compound in TRIS, HEPES, and citrate buffers under varying pH, temperature, and ionic strength are not extensively documented in a single comparative source. The provided values are in pure water and serve as a baseline. The influence of the specific buffer systems is discussed in the text.

Experimental Protocols

To empower researchers to determine the precise solubility characteristics of this compound in their specific experimental setups, this guide provides detailed methodologies for key experiments.

Determination of this compound Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given buffer system.

Materials:

-

Octaethylene glycol monododecyl ether (this compound)

-

Buffer solution of interest (TRIS, HEPES, or citrate) at the desired pH and concentration

-

Vials with tight-fitting caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantifying this compound (e.g., HPLC-ELSD, or a colorimetric assay after derivatization)

Procedure:

-

Prepare a series of vials containing a fixed volume of the buffer solution.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator at a constant temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

-

Carefully collect an aliquot of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method.

References

- 1. CAS 3055-98-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Octaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]

- 3. Cloud point - Wikipedia [en.wikipedia.org]

- 4. jrhessco.com [jrhessco.com]

- 5. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]

- 6. Recent applications of light scattering measurement in the biological and biopharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. benchchem.com [benchchem.com]

- 9. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]

- 10. Anatrace.com [anatrace.com]

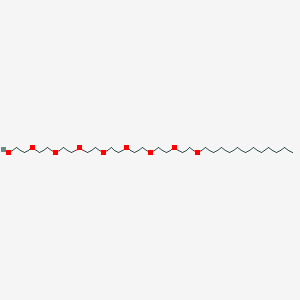

self-assembly of C12E8 in aqueous solution

An In-depth Technical Guide to the Self-Assembly of Octaethylene Glycol Monododecyl Ether (C12E8) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monododecyl ether, commonly known as this compound, is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery, membrane protein solubilization, and nanotechnology. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic octaethylene glycol (E8) headgroup, drives its self-assembly in aqueous solutions to form well-defined micellar structures. Understanding the principles and quantitative parameters governing this self-assembly process is crucial for its effective application. This guide provides a comprehensive technical overview of the , detailing its physicochemical properties, the experimental protocols for their determination, and the thermodynamic principles involved.

Core Physicochemical Properties of this compound Micelles

The self-assembly of this compound in an aqueous environment is characterized by several key parameters that are essential for predicting and controlling its behavior in various applications. These properties are summarized in the table below.

| Parameter | Value | Temperature (°C) | Conditions |

| Critical Micelle Concentration (CMC) | ~0.09 mM | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2[1][2] |

| 110 µM (0.11 mM) | Not Specified | Not Specified | |

| 7.48 x 10⁻⁵ M (0.0748 mM) | Not Specified | Theoretical Calculation[3] | |

| Aggregation Number (Nagg) | 123 | Not Specified | In water[4] |

| 90-120 | 25 | 0.01 M TES, pH 7.5, 0.05 M NaCl, 0.1 mM CaCl2[1][2] | |

| Micelle Shape | Spherical / Spheroidal | Various | Aqueous Solution[5] |

| Hydrodynamic Radius (Rh) | Increases with temperature | 15-50 | Aqueous Solution[6][7] |

| Hydrophile-Lipophile Balance (HLB) | 13.1 | Not Specified | Not Specified |

Thermodynamics of this compound Micellization

The self-assembly of this compound into micelles is a thermodynamically driven process, primarily governed by the hydrophobic effect. The transfer of the hydrophobic alkyl chains from the aqueous environment to the nonpolar core of the micelle leads to a significant increase in the entropy of the surrounding water molecules, which is the main driving force for micellization. The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be determined experimentally.

| Thermodynamic Parameter | General Trend for Non-ionic Surfactants | Method of Determination |

| ΔG°mic (Gibbs Free Energy) | Negative, indicating a spontaneous process | Calculated from CMC: ΔG°mic = RT ln(CMC) |

| ΔH°mic (Enthalpy) | Can be endothermic or exothermic depending on temperature | Isothermal Titration Calorimetry (ITC) |

| ΔS°mic (Entropy) | Generally positive and large, especially at lower temperatures | Calculated from ΔG°mic and ΔH°mic: ΔS°mic = (ΔH°mic - ΔG°mic)/T |

Experimental Protocols

Accurate characterization of this compound self-assembly requires precise experimental methodologies. Below are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

Materials and Equipment:

-

This compound surfactant

-

High-purity water (e.g., Milli-Q)

-

Precision balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[3]

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 10 mM). Ensure complete dissolution.

-

Sample Preparation: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 1 mM).

-

Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.

-

Measure the surface tension. Ensure the reading is stable before recording.

-

Clean the ring or plate thoroughly between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show two linear regions. The CMC is the concentration at the intersection of the two lines.[9]

-

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the hydrodynamic diameter of the micelles.[10]

Materials and Equipment:

-

This compound micellar solution (at a concentration above the CMC)

-

High-purity water (filtered through a 0.22 µm filter)

-

DLS instrument with a temperature-controlled sample holder

-

Syringe filters (0.22 µm)

-

DLS cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a this compound solution at a concentration significantly above the CMC (e.g., 10x CMC) using filtered, high-purity water.

-

Filter the sample directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any dust or large aggregates.[11]

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up.

-

Set the desired measurement temperature and allow the instrument to equilibrate.

-

-

Measurement:

-

Place the cuvette in the sample holder.

-

Enter the solvent viscosity and refractive index for the measurement temperature.

-

Perform the measurement. The instrument will collect data over a set period, typically consisting of multiple runs.

-

-

Data Analysis:

-

The instrument software will perform a correlation analysis of the scattered light intensity fluctuations to calculate the diffusion coefficient.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (dH).

-

The software will also provide the size distribution and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI below 0.1 suggests a monodisperse sample.[12]

-

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe by a quencher molecule within the micellar environment. The quenching efficiency is related to the concentration of micelles, which allows for the calculation of the aggregation number.[13]

Materials and Equipment:

-

This compound surfactant

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., benzophenone (B1666685) or a hydrophobic quencher like coumarin (B35378) 153)[1][13]

-

High-purity water

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration well above the CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene (B120774) in a suitable solvent like acetone).

-

Prepare a stock solution of the quencher.

-

-

Sample Preparation:

-

Prepare a series of this compound solutions at a fixed concentration above the CMC.

-

Add a small, constant amount of the probe to each solution to achieve a final probe concentration that is very low (e.g., 1 µM).

-

Add varying amounts of the quencher to these solutions.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths for the probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range, e.g., 350-500 nm).

-

Measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration.

-

The data can be fitted to the following equation, assuming Poisson distribution of the quencher in the micelles: ln(I0/I) = [Quencher]micelle / [Micelle]

-

The concentration of micelles can be determined from the slope.

-

The aggregation number (Nagg) is then calculated as: Nagg = ([this compound] - CMC) / [Micelle]

-

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process, allowing for the determination of the CMC and the enthalpy of micellization (ΔH°mic).[14]

Materials and Equipment:

-

This compound surfactant

-

High-purity water or buffer

-

Isothermal titration calorimeter

-

Precision syringe

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in the desired buffer or water (e.g., 20-30 times the CMC).

-

Degas the solution to prevent air bubbles.

-

Fill the ITC sample cell with the same buffer or water, also degassed.

-

-

Instrument Setup:

-

Set the desired experimental temperature and allow the instrument to equilibrate.

-

Set the injection volume and spacing.

-

-

Titration:

-

Perform a series of injections of the concentrated this compound solution into the sample cell.

-